molecular formula C8H8BrN3O B1380078 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1429309-27-2

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B1380078
CAS No.: 1429309-27-2
M. Wt: 242.07 g/mol
InChI Key: FZMQOTXVKKBILO-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of 3,5-dimethylpyrazole with a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Electrophilic Addition: The presence of multiple reaction centers allows for electrophilic addition reactions, leading to the formation of new functionalized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate or sodium hydride.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different chemical and biological properties depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolopyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carbonyl group at the 7-position allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-bromo-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-5(2)11-7-6(9)3-10-12(7)8(4)13/h3,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMQOTXVKKBILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=CNN2C1=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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